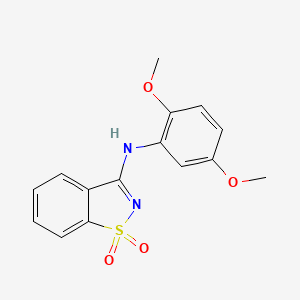
1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is a highly specialized organic compound with complex structural features. This compound has sparked interest due to its potential applications in various fields including pharmaceuticals and advanced materials. Its unique structure allows it to participate in a variety of chemical reactions, making it a versatile subject for scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : The synthesis of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one typically involves multiple steps, each carefully controlled to ensure high yield and purity. The synthesis begins with the preparation of 1-picolinoylazetidin-3-yl intermediate, which is then reacted with 1,6-dimethyl-4-hydroxypyridin-2(1H)-one under specific conditions to form the final product. Reagents such as organometallic catalysts and controlled temperature environments are crucial for these steps.
Industrial Production Methods: : For industrial-scale production, the synthesis process is optimized to enhance efficiency and scalability. This involves the use of continuous flow reactors, which allow for better control over reaction conditions and improved yield. Additionally, the use of recyclable catalysts and green chemistry principles is often emphasized to reduce environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions: : 1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to introduce additional functional groups, enhancing its reactivity.
Reduction: : Reduction reactions can be used to modify the electronic properties of the compound.
Oxidation: : Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: : Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: : Various halides and acid chlorides are used in substitution reactions, often in the presence of a base or catalyst.
Oxidation: : Introduction of ketone or alcohol functional groups.
Reduction: : Formation of amine derivatives.
Substitution: : Wide range of substituted products depending on the reacting nucleophile or electrophile.
Applications De Recherche Scientifique
Chemistry: : 1,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one is used as a building block for the synthesis of more complex molecules. Its versatility makes it a valuable tool in synthetic organic chemistry.
Biology: : In biological research, this compound has been investigated for its potential role as an enzyme inhibitor. Its ability to modulate biological pathways makes it a candidate for drug development.
Medicine: : Pharmacologically, this compound shows promise in the treatment of certain diseases due to its unique interactions with biological targets. Ongoing research aims to explore its efficacy and safety in therapeutic applications.
Industry: : Industrial applications include its use in the development of advanced materials, such as polymers and coatings, where its chemical properties contribute to enhanced performance characteristics.
Mécanisme D'action
The mechanism of action of 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one involves its interaction with specific molecular targets. These interactions often inhibit or activate biological pathways, leading to the desired therapeutic effects. The compound's structure allows it to bind to enzyme active sites or receptors, modulating their activity and resulting in changes to cellular processes.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 1,6-dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one stands out due to its unique structural features. These differences impart distinctive chemical properties and reactivity, making it particularly useful in specific applications.
List of Similar Compounds:1,4-Dimethyl-5-((2-picolinoylazetidin-3-yl)oxy)pyridin-2(1H)-one
1,6-Dimethyl-3-((1-picolinoylazetidin-2-yl)oxy)pyridin-4(1H)-one
2,6-Dimethyl-4-((1-picolinoylazetidin-3-yl)oxy)pyridin-1(1H)-one
And that, my friend, is a thorough exploration of this compound. Got your gears turning yet?
Propriétés
IUPAC Name |
1,6-dimethyl-4-[1-(pyridine-2-carbonyl)azetidin-3-yl]oxypyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-11-7-12(8-15(20)18(11)2)22-13-9-19(10-13)16(21)14-5-3-4-6-17-14/h3-8,13H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPCYJLTTGUCCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=O)N1C)OC2CN(C2)C(=O)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2-ethylhexyl)-2-(3-oxo-5-thioxo-2,3,5,6-tetrahydroimidazo[1,2-c]quinazolin-2-yl)acetamide](/img/structure/B2926941.png)
![{1-[1-(5-Bromopyrimidin-2-yl)piperidin-4-yl]pyrrolidin-2-yl}methanol](/img/structure/B2926942.png)
![N-(1,3-benzodioxol-5-ylmethyl)-2-[(1,1-dioxido-4H-1,2,4-benzothiadiazin-7-yl)sulfonyl]acetamide](/img/structure/B2926944.png)


![[(4-Sulfamoylphenyl)methyl]urea](/img/structure/B2926950.png)
![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)
![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)


